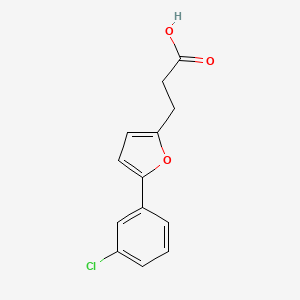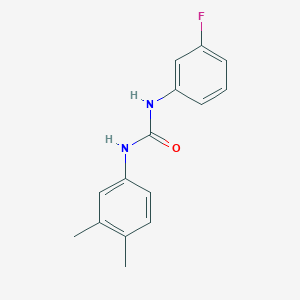
L-Octanoylcarnitine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Octanoylcarnitine-d3 is a deuterated form of octanoylcarnitine, a medium-chain acylcarnitine. It is an isotopically labeled compound used as an internal standard in mass spectrometry for the quantification of octanoylcarnitine. Octanoylcarnitine plays a crucial role in fatty acid metabolism by facilitating the transport of fatty acids into the mitochondria for β-oxidation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Octanoylcarnitine-d3 can be synthesized through the esterification of L-carnitine with octanoic acid in the presence of deuterated reagents. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to promote esterification. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using automated reactors. The process includes the purification of the product through techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
L-Octanoylcarnitine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of octanoic acid.
Reduction: Formation of octanol.
Substitution: Formation of various esters depending on the nucleophile used.
Applications De Recherche Scientifique
L-Octanoylcarnitine-d3 is widely used in scientific research, including:
Mécanisme D'action
L-Octanoylcarnitine-d3 facilitates the transport of fatty acids into the mitochondria by forming acylcarnitine intermediates. These intermediates are then transported across the mitochondrial membrane by carnitine acyltransferases. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy. The deuterated form, this compound, is used as a stable isotope-labeled internal standard in mass spectrometry to accurately quantify the levels of octanoylcarnitine in biological samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylcarnitine: A short-chain acylcarnitine involved in the transport of acetyl groups into the mitochondria.
Palmitoylcarnitine: A long-chain acylcarnitine involved in the transport of palmitic acid into the mitochondria.
Uniqueness
L-Octanoylcarnitine-d3 is unique due to its medium-chain length and deuterated form, which makes it an ideal internal standard for mass spectrometry. Its specific role in the transport of medium-chain fatty acids distinguishes it from other acylcarnitines .
Propriétés
Formule moléculaire |
C15H29NO4 |
|---|---|
Poids moléculaire |
290.41 g/mol |
Nom IUPAC |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octanoyloxybutanoate |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1/i2D3 |
Clé InChI |
CXTATJFJDMJMIY-SZIUSNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC |
SMILES canonique |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




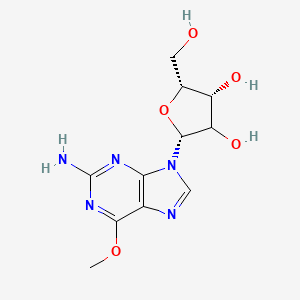

![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)
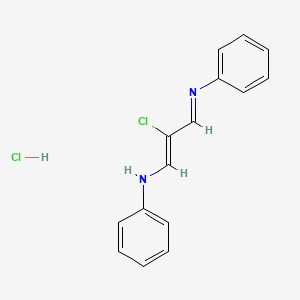
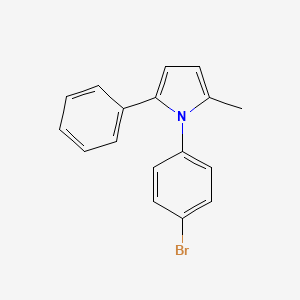
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)

![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)


